molecular formula C17H19N5O2S B11482164 2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B11482164
M. Wt: 357.4 g/mol
InChI Key: DBZDUMMNWZJXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazinones This compound is characterized by the presence of a morpholine ring, a phenyl group, and a pyrazolo[1,5-a][1,3,5]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a][1,3,5]triazinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and triazines under controlled conditions.

    Introduction of the phenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced via a suitable leaving group.

    Formation of the sulfanyl linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting signal transduction pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can be compared with other similar compounds, such as:

    2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3-benzoxazole: Similar in structure but with a benzoxazole core instead of a pyrazolo[1,5-a][1,3,5]triazinone core.

    2-{[2-(morpholin-4-yl)ethyl]sulfanyl}benzoic acid: Contains a benzoic acid moiety instead of a pyrazolo[1,5-a][1,3,5]triazinone core.

    6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one: Features a pyrimidinone core and has been studied for its antimicrobial properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-(2-morpholin-4-ylethylsulfanyl)-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C17H19N5O2S/c23-17-20-16(25-11-8-21-6-9-24-10-7-21)19-15-14(12-18-22(15)17)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,19,20,23)

InChI Key

DBZDUMMNWZJXNZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCSC2=NC3=C(C=NN3C(=O)N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.